3-(Aminomethyl)-N-isopropylpyridin-2-amine
Description
Properties
IUPAC Name |
3-(aminomethyl)-N-propan-2-ylpyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15N3/c1-7(2)12-9-8(6-10)4-3-5-11-9/h3-5,7H,6,10H2,1-2H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVYGVDXBAWVPBP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1=C(C=CC=N1)CN | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Evaluation and Preclinical Pharmacological Profiling
In Vitro Biological Activities of 3-(Aminomethyl)-N-isopropylpyridin-2-amine and its Derivatives
The in vitro biological activities of this compound and its structural analogs have been explored across various studies, revealing a range of interactions with key biological targets. The aminopyridine scaffold serves as a versatile backbone for the development of modulators for enzymes and receptors involved in significant signaling pathways. Research has primarily focused on its potential for enzyme inhibition and receptor antagonism.
The aminopyridine core structure has been identified as a key pharmacophore in the design of various enzyme inhibitors. Derivatives have shown potent activity against peptidases and kinases, highlighting the adaptability of this chemical motif in targeting different enzyme active sites.
A significant area of investigation for aminopyridine derivatives has been their role as inhibitors of Dipeptidyl Peptidase-4 (DPP-4), a serine protease that deactivates incretin hormones like GLP-1 and GIP, which are crucial for glucose homeostasis. nih.govnih.gov Inhibition of DPP-4 is a validated therapeutic strategy for type 2 diabetes. nih.govmdpi.com
Research into a series of novel aminomethyl-pyridine compounds has demonstrated their potential as potent and selective DPP-4 inhibitors. nih.govacs.org The mechanism of these non-covalent inhibitors involves the interaction of the aminopyridine moiety with key residues in the active site of the DPP-4 enzyme. nih.gov The protonated amino group is thought to form crucial hydrogen bonds with negatively charged residues, such as Glu205 and Glu206, within the S2 extensive subsite. nih.gov The substitution pattern on the pyridine (B92270) ring is critical for inhibitory activity, with studies indicating that aminomethyl groups at the β-position (5-position) of the pyridine ring result in lower IC₅₀ values and greater efficacy compared to those at the α-position. nih.govnih.gov Optimization of this scaffold has led to derivatives with inhibitory activity in the nanomolar range. researchgate.net For example, 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide was identified as a highly potent and selective DPP-4 inhibitor. nih.govacs.org
| Compound Derivative | DPP-4 IC₅₀ (nM) | DPP-8 IC₅₀ (nM) | Selectivity (DPP-8/DPP-4) |
|---|---|---|---|
| 5-Aminomethyl-4-(2,4-dichloro-phenyl)-6-methyl-pyridine-2-carboxylic acid cyanomethyl-amide | 10 | 6600 | 660 |
While no specific data is available for the kinase inhibition profile of this compound, research on the structurally related 3-aminopyridin-2-one scaffold has identified this class of compounds as inhibitors of key mitotic kinases. nih.govnih.gov These kinases, including Monopolar Spindle 1 (MPS1) and Aurora kinases, are critical regulators of cell division and are considered attractive targets for cancer therapy. nih.gov
Screening of a 3-aminopyridin-2-one based fragment library against a panel of 26 kinases led to the identification of derivatives as ligand-efficient inhibitors of MPS1 and the Aurora kinase family (Aurora A and Aurora B). nih.govnih.gov The parent 3-aminopyridin-2-one fragment itself showed moderate activity against Aurora A. nih.gov Structural studies revealed that these fragments bind to the ATP-binding site, with the aminopyridine core forming key hydrogen bonds with the kinase hinge region. nih.gov The synergistic inhibition of both MPS1 and Aurora B has been shown to have potent effects on the spindle assembly checkpoint. researchgate.netnih.gov
There is currently no publicly available research detailing the inhibitory activity of this compound or its direct derivatives against Polo-like kinase 4 (PLK4), Cyclin-dependent kinases 4 and 6 (CDK4/6), or Cyclin-dependent kinase 8 (CDK8).
| Compound Derivative | Target Kinase | % Inhibition @ 100 µM | IC₅₀ (µM) |
|---|---|---|---|
| 3-aminopyridin-2-one | Aurora A | 58% | >100 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | MPS1 | - | 2.8 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora A | - | 1.1 |
| 3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one | Aurora B | - | 0.9 |
There is no direct evidence in the available literature of this compound acting as an inhibitor of ribonucleotide reductase (RNR). However, other aminopyridine derivatives have been extensively studied as potent inhibitors of this enzyme. nih.govnih.gov RNR is responsible for the conversion of ribonucleoside diphosphates (including CDP) to their corresponding deoxyribonucleoside diphosphates, a rate-limiting step in DNA synthesis and repair. wikipedia.orgnih.gov
Notably, the compound 3-aminopyridine-2-carboxaldehyde thiosemicarbazone (3-AP), also known as Triapine, is a well-characterized RNR inhibitor. nih.govfrontiersin.org Its mechanism of action involves the chelation of iron within the catalytic subunit (hRRM2) of the enzyme, which is essential for its function. mdpi.com This inhibition leads to a marked decrease in the formation of deoxyribonucleotides, thereby halting DNA synthesis and replication. nih.gov This activity has positioned compounds like 3-AP for development as anticancer agents. nih.govgoogle.com
The aminopyridine scaffold is also present in molecules designed to modulate the activity of G protein-coupled receptors (GPCRs), including adenosine receptors.
While specific data on this compound is not available, various aminopyridine and aminopyrimidine derivatives have been developed as antagonists for adenosine receptors, particularly the A₁ and A₂A subtypes. d-nb.infomdpi.commdpi.com These receptors are implicated in a range of physiological processes, and their modulation is a target for various therapeutic areas, including neurodegenerative diseases like Parkinson's disease. nih.govmdpi.com
For instance, the compound ASP5854, which contains a 1-isopropylpyridine-2(1H)-one core, has been identified as a potent dual antagonist of both A₁ and A₂A adenosine receptors. nih.gov This demonstrates that the pyridinone scaffold, closely related to the aminopyridine structure, is compatible with high-affinity binding to these receptors. Other classes, such as amino-3,5-dicyanopyridines, have also yielded potent A₁ and A₂A receptor ligands with nanomolar affinities. mdpi.com The antagonistic activity at the A₂A receptor, in particular, is believed to enhance dopamine D₂ receptor signaling, a key mechanism for potential therapies in Parkinson's disease. nih.gov
| Compound Derivative | Target Receptor | Binding Affinity Kᵢ (nM) |
|---|---|---|
| ASP5854 | Human A₁ | 9.03 |
| ASP5854 | Human A₂A | 1.76 |
Receptor Modulatory Activities
Serotonin (5-HT1A) Receptor Agonism
There is no published research specifically investigating the activity of this compound as a serotonin (5-HT1A) receptor agonist. The aminopyridine scaffold is a component of various biologically active molecules; however, direct studies linking this specific compound to 5-HT1A receptor binding or functional agonism have not been reported.
Activity against Specific Cellular Signaling Pathways (e.g., Hedgehog Pathway)
No studies have been published detailing the effects of this compound on the Hedgehog signaling pathway or other specific cellular signaling cascades. While various heterocyclic compounds, including some pyridine derivatives, are known to modulate cellular signaling, the activity of this particular compound remains uninvestigated.
Anti-inflammatory Response and Mechanism of Action (e.g., COX-2 Inhibition)
There is no available research on the anti-inflammatory potential of this compound, including any investigation into its mechanism of action, such as the inhibition of cyclooxygenase-2 (COX-2). While some 2-aminopyridine (B139424) derivatives have been noted for anti-inflammatory activities, this has not been explored for the compound . nih.gov
Antiproliferative and Antineoplastic Effects in Cell Lines
No studies have been published that evaluate the antiproliferative or antineoplastic effects of this compound in any cancer cell lines. The pyridine chemical scaffold is present in numerous compounds with demonstrated anticancer properties, but the specific biological effects of this compound in this context have not been documented. nih.govresearchgate.net
Other Reported Bioactivities (e.g., antidiabetic, antihistaminic, antiulcerate, anti-HIV)
There is no available scientific literature or preclinical data to report on the antidiabetic, antihistaminic, antiulcer, or anti-HIV activities of this compound. Screening assays and biological activity studies specifically for this compound have not been published in the accessible scientific domain.
In Vivo Preclinical Pharmacological Investigations Using Animal Models
Information regarding in vivo preclinical pharmacological studies of this compound in animal models is not available in the current scientific literature.
Assessment of Therapeutic Efficacy in Relevant Disease Models (e.g., catalepsy models for neurological disorders)
There are no published studies on the assessment of the therapeutic efficacy of this compound in any relevant animal disease models, including but not limited to, models for neurological disorders such as catalepsy.
Evaluation of Pharmacodynamic Markers in Animal Studies
No data from animal studies are available concerning the evaluation of pharmacodynamic markers following the administration of this compound.
Comparative Studies with Related Aminopyridine Analogs
There are no published comparative studies that evaluate the biological activity or pharmacological profile of this compound in relation to other aminopyridine analogs.
Structure Activity Relationship Sar Studies
Elucidation of Key Structural Features Contributing to Biological Activity
The biological activity of 2-aminopyridine (B139424) derivatives is significantly influenced by the nature and position of substituents on the pyridine (B92270) ring, as well as the characteristics of the side chains. For 3-(Aminomethyl)-N-isopropylpyridin-2-amine, the interplay between these different structural components is essential for its interaction with biological targets.
In the context of 2-aminopyridine derivatives, the introduction of various substituents on the pyridine ring has been shown to have a profound effect on their pharmacological properties. For instance, in a series of 3,5-diaryl-2-aminopyridines with antimalarial activity, modifications to the pyridine core, including the introduction of different substituents, often led to a significant alteration or loss of activity. This highlights the sensitivity of the biological target to the specific substitution pattern of the pyridine ring.
Systematic studies on related 2-aminopyridine scaffolds have demonstrated that the introduction of electron-donating or electron-withdrawing groups can fine-tune the electronic properties of the ring and, consequently, its binding affinity. For example, the presence of electron-donating groups can increase the basicity of the pyridine nitrogen, which may be involved in crucial hydrogen bonding interactions with the target protein. Conversely, electron-withdrawing groups can decrease basicity but may offer other favorable interactions, such as dipole-dipole or halogen bonding. The position of these substituents is also paramount, as steric hindrance can prevent optimal binding.
While specific data for substitutions on the pyridine ring of this compound is not extensively available in the public domain, general principles of medicinal chemistry suggest that modifications at positions 4, 5, and 6 would likely lead to significant changes in activity. The following table illustrates hypothetical effects of different substituents on the pyridine ring based on general SAR principles for 2-aminopyridine derivatives.
| Position of Substitution | Substituent (R) | Expected Impact on Activity | Rationale |
| 4 | -Cl, -F | Potentially increased activity | Halogen bonding, altered electronics |
| 4 | -OCH₃ | Variable | Potential for H-bonding, steric effects |
| 5 | -NO₂ | Likely decreased activity | Strong electron withdrawal, potential toxicity |
| 5 | -CH₃ | Potentially increased activity | Increased lipophilicity, favorable steric bulk |
| 6 | -OH | Variable | Potential for H-bonding, altered solubility |
This table is illustrative and based on general SAR principles for aminopyridine compounds in the absence of specific data for this compound.
The aminomethyl group at the 3-position of the pyridine ring is a key structural feature that likely plays a pivotal role in the interaction of this compound with its biological target. This moiety provides a basic nitrogen atom that can be protonated at physiological pH, allowing for ionic interactions with acidic residues (e.g., aspartate or glutamate) in a protein's binding site. Furthermore, the primary amine can act as a hydrogen bond donor, forming crucial interactions that contribute to binding affinity and specificity.
Studies on other bioactive molecules containing aminomethyl groups have consistently highlighted the importance of this functional group for target engagement. For example, in a series of inhibitors of neuronal nitric oxide synthase, a methylamine (B109427) group was found to interact with key residues in the active site, displacing a water molecule and contributing to isoform selectivity. nih.gov
The flexibility of the aminomethyl side chain allows it to adopt various conformations, enabling an optimal fit within the binding pocket. The length and composition of this linker are critical; shortening or lengthening the chain, or introducing rigidity, would be expected to significantly impact biological activity.
From a target interaction perspective, the isopropyl group provides steric bulk that can be critical for fitting into a specific hydrophobic pocket within the binding site. The size and shape of this group can be a key determinant of both potency and selectivity. Substitution with groups of varying sizes can lead to either enhanced or diminished activity, depending on the topology of the binding site. For instance, replacing the isopropyl group with a smaller methyl group might result in a loss of potency if the hydrophobic interactions provided by the bulkier group are essential for binding. Conversely, a larger substituent, such as a tert-butyl group, could introduce steric clashes that prevent proper binding.
The N-isopropyl group also influences the electronic properties of the 2-amino group. As an electron-donating alkyl group, it increases the electron density on the nitrogen atom, which can affect its hydrogen bonding capacity and its role as a potential coordination site for metal ions in metalloenzymes.
Design and Synthesis of Analogs for SAR Exploration
To further probe the SAR of this compound, the rational design and synthesis of analogs with systematic structural modifications are essential.
Modifications to the aminomethyl side chain can provide valuable insights into the optimal linker length, flexibility, and the nature of the terminal amino group for biological activity. A systematic approach to modifying this side chain would involve:
Varying the linker length: Synthesizing homologs with ethylamine, propylamine, and butylamine (B146782) side chains to determine the optimal distance between the pyridine ring and the terminal amine.
Introducing rigidity: Incorporating cyclic structures, such as cyclopropyl (B3062369) or cyclobutyl rings, into the linker to restrict conformational flexibility and probe the preferred binding conformation.
Modifying the terminal amine: Synthesizing analogs with secondary (e.g., N-methylaminomethyl) or tertiary (e.g., N,N-dimethylaminomethyl) amines to investigate the importance of the primary amine's hydrogen bond donating capacity.
The following table outlines a series of rationally designed analogs with modifications to the aminomethyl side chain and their hypothetical biological activities, which would need to be confirmed through experimental testing.
| Analog | Modification to Aminomethyl Side Chain | Predicted Biological Activity | Rationale for Design |
| 1 | -(CH₂)₂-NH₂ (aminoethyl) | Potentially lower | Altered linker length may disrupt optimal interaction |
| 2 | -CH(CH₃)-NH₂ | Potentially higher or lower | Introduction of a chiral center and steric bulk |
| 3 | -CH₂-NH(CH₃) | Potentially lower | Loss of one hydrogen bond donor |
| 4 | -c-C₃H₄-NH₂ (aminocyclopropyl) | Potentially higher | Increased rigidity may favor active conformation |
This table presents hypothetical data for illustrative purposes.
Systematic variation of the N-isopropyl group is a key strategy to map the steric and electronic requirements of the hydrophobic pocket it is presumed to occupy. A library of analogs with different N-alkyl substituents would be synthesized to explore these requirements.
Alkyl chain length and branching: Analogs with N-methyl, N-ethyl, N-propyl, N-butyl (including isomers like isobutyl and tert-butyl) groups would be prepared to assess the impact of size and shape on activity.
Cyclic substituents: Replacing the isopropyl group with cyclopropyl, cyclobutyl, or cyclopentyl rings would introduce different degrees of rigidity and lipophilicity.
Introduction of polar functionalities: Incorporating groups with hydrogen bonding potential, such as N-(2-hydroxyethyl) or N-(2-methoxyethyl), could explore the possibility of additional interactions within the binding site.
The table below shows a series of analogs with systematic variations of the N-substituent and their hypothetical impact on biological activity.
| Analog | N-Substituent | Predicted Biological Activity | Rationale for Design |
| 5 | -CH₃ (methyl) | Lower | Reduced hydrophobic interaction |
| 6 | -CH₂CH₂CH₃ (n-propyl) | Similar or slightly lower | Similar size but different shape to isopropyl |
| 7 | -c-C₅H₉ (cyclopentyl) | Potentially higher | Larger hydrophobic group may better fill the pocket |
| 8 | -CH₂CH₂OH (2-hydroxyethyl) | Lower | Increased polarity may be unfavorable for the hydrophobic pocket |
This table presents hypothetical data for illustrative purposes.
Through the synthesis and biological evaluation of these and other rationally designed analogs, a comprehensive SAR profile for this compound can be established, paving the way for the development of more potent and selective compounds.
Derivatization and Functionalization of the Pyridine Ring
The pyridine ring is a key pharmacophore in many biologically active compounds, and its functionalization is a common strategy to modulate potency, selectivity, and pharmacokinetic properties. For derivatives of 3-aminomethyl pyridine, modifications to the pyridine ring can significantly impact their biological activity. While specific studies on this compound are not extensively documented in publicly available research, general principles of pyridine derivatization can be applied to understand potential SAR.
Electron-donating or electron-withdrawing groups introduced onto the pyridine ring can alter the electronic distribution of the molecule, which in turn can affect its binding affinity to biological targets. For instance, the introduction of a nitro group, a strong electron-withdrawing group, at the 5-position of the pyridine ring has been shown in some classes of pyridine derivatives to enhance certain biological activities. Conversely, the introduction of electron-donating groups like methoxy (B1213986) or amino groups can increase the electron density of the ring system, potentially influencing interactions with target proteins.
The position of the substituent on the pyridine ring is also critical. Functionalization at the 4-, 5-, or 6-positions of the 2-aminopyridine scaffold can lead to distinct pharmacological profiles due to differences in steric hindrance and electronic effects relative to the amino and aminomethyl groups.
To illustrate the potential impact of such modifications, the following data table presents hypothetical activity data based on common observations in medicinal chemistry for pyridine derivatives.
| Compound | Substitution on Pyridine Ring | Position of Substitution | Hypothetical Biological Activity (IC50, µM) |
| Parent | -H | - | 10 |
| Analog 1 | -NO₂ | 5 | 2.5 |
| Analog 2 | -OCH₃ | 5 | 8.0 |
| Analog 3 | -Cl | 5 | 5.0 |
| Analog 4 | -NO₂ | 4 | 15.0 |
Isosteric Replacements and Bioisosteric Design Strategies
Bioisosterism, the replacement of a functional group with another that retains similar physical and chemical properties, is a widely used strategy in drug design to improve potency, reduce toxicity, or alter metabolism. cambridgemedchemconsulting.com In the context of this compound, the pyridine ring itself can be a subject of bioisosteric replacement.
A common bioisosteric replacement for a pyridine ring is a phenyl ring. However, this substitution removes the basic nitrogen atom, which can be critical for forming hydrogen bonds with a biological target. nih.gov To mimic the hydrogen bond accepting capability of the pyridine nitrogen, a nitrile-substituted benzene (B151609) ring can be employed. researchgate.net For example, replacing a 4-substituted pyridine with a 2-substituted benzonitrile (B105546) has proven to be an effective strategy in some drug discovery programs. researchgate.net Another approach is the replacement of the pyridine N-oxide with a 2-difluoromethylpyridine group, which has been shown to enhance the activity of certain model compounds. rsc.org
The nitrogen atom within the pyridine ring can also be shifted to create isomeric pyridyl structures, or the entire ring can be replaced with other heterocycles like pyrimidine, pyrazine, or thiazole (B1198619) to explore different spatial arrangements of heteroatoms and their impact on biological activity.
The following table illustrates potential bioisosteric replacements for the pyridine ring and their rationale:
| Original Moiety | Bioisosteric Replacement | Rationale for Replacement |
| Pyridine | Phenyl | Investigate the importance of the ring nitrogen for activity. |
| Pyridine | Thiophene | Similar size and electronics, but different heteroatom. |
| Pyridine | 4-Fluorophenyl | Phenyl ring with an electron-withdrawing group to mimic some electronic properties of pyridine. cambridgemedchemconsulting.com |
| Pyridine Nitrogen | Carbon-Nitrile (C-CN) | Mimics the hydrogen-bond accepting ability of the nitrogen atom. researchgate.net |
Stereochemical Considerations in Structure-Activity Relationships
Stereochemistry plays a crucial role in the biological activity of chiral molecules, as enantiomers can exhibit significantly different pharmacological and toxicological profiles. mdpi.com While this compound itself is not chiral, derivatization can introduce chiral centers, making stereochemical considerations highly relevant.
For instance, if a substituent introduced on the aminomethyl side chain or the N-isopropyl group creates a stereocenter, the resulting enantiomers or diastereomers may interact differently with a chiral biological target, such as an enzyme or a receptor. It is common for one enantiomer to be significantly more active than the other (the eutomer), while the other (the distomer) may be inactive or even contribute to side effects.
In studies of other chiral aminopyridine derivatives, it has been observed that the spatial arrangement of substituents is critical for target engagement. The absolute configuration of a chiral center can dictate the optimal orientation of the molecule within a binding pocket, influencing the strength of key interactions like hydrogen bonds and hydrophobic contacts. Therefore, in the development of any chiral derivative of this compound, the synthesis and biological evaluation of individual stereoisomers would be essential to identify the most potent and safest candidate. mdpi.com
Structure-Uptake Relationship (SUR) Studies in Specific Biological Systems (e.g., Bacterial Permeation)
For compounds intended to have intracellular targets, particularly in bacteria, the ability to permeate the cell envelope is a critical determinant of efficacy. The structure-uptake relationship (SUR) explores how the chemical structure of a molecule influences its transport across biological membranes. For Gram-negative bacteria, the outer membrane presents a significant barrier to many small molecules.
Studies on pyridine derivatives have shown that their ability to accumulate within bacteria is influenced by factors such as charge, lipophilicity, and the presence of specific functional groups. nih.gov Generally, for aminopyridine-containing compounds, a degree of basicity is often favorable for interaction with the negatively charged bacterial membrane. However, excessive charge can hinder passive diffusion across the lipid bilayer.
A quantitative structure-activity relationship (QSAR) approach can be used to model the relationship between physicochemical properties and bacterial uptake. nih.gov Descriptors such as logP (lipophilicity), pKa (basicity), and polar surface area (PSA) are often used in these models.
The following table presents hypothetical data illustrating how modifications to the pyridine ring might influence bacterial permeation, based on general principles.
| Compound | Substitution on Pyridine Ring | Calculated logP | Hypothetical Bacterial Uptake (Relative Units) |
| Parent | -H | 1.8 | 1.0 |
| Analog 1 | -Cl | 2.5 | 1.5 |
| Analog 2 | -OH | 1.2 | 0.7 |
| Analog 3 | -CF₃ | 2.7 | 1.2 |
Molecular Mechanism of Action
Identification and Validation of Primary Molecular Targets
The initial step in elucidating the mechanism of action for a bioactive compound is the identification of its direct molecular targets. For aminopyridine derivatives, which often exhibit activity in complex biological systems, a variety of strategies are employed to pinpoint these protein interactions.
Target deconvolution is the process of identifying the specific molecular targets that underlie a compound's observed phenotypic effect. nih.gov For aminopyridine derivatives, which frequently emerge from phenotypic screens, several experimental strategies are applied. These approaches can be broadly categorized into affinity-based and label-free methods. nih.gov
Affinity Chromatography: This is a widely used technique where the aminopyridine compound is chemically modified with a linker and immobilized on a solid support, such as chromatography beads. nih.govtechnologynetworks.com A cellular lysate is then passed over these beads. Proteins that bind to the immobilized compound are captured, while non-binding proteins are washed away. technologynetworks.com The captured proteins are subsequently eluted and identified using techniques like mass spectrometry. technologynetworks.com
Expression Cloning and Phage Display: In this approach, libraries of cDNA are expressed in host cells, or proteins are displayed on the surface of bacteriophages. technologynetworks.com The labeled aminopyridine derivative is then used as a probe to screen these libraries. Cells or phages that show an interaction are isolated, and the genetic sequence is analyzed to identify the target protein. technologynetworks.com
Computational Prediction: As more data on ligand-target interactions becomes available, computational methods play an increasingly important role. These can be based on chemical similarity, where compounds are predicted to bind to the same targets as other known molecules with similar structures, or through molecular docking simulations that predict the binding energy between the compound and a panel of known protein structures. researchgate.net
Label-Free Techniques: These methods rely on detecting changes in a protein's physical properties upon ligand binding, avoiding the need to chemically modify the compound. nih.gov Techniques like Drug Affinity Responsive Target Stability (DARTS) and Pulse Proteolysis exploit the principle that a protein becomes more resistant to degradation by proteases when it is bound to a ligand. nih.gov Changes in protein stability across the proteome in the presence of the aminopyridine compound can thus reveal potential targets. nih.gov
These strategies often yield a list of putative targets, which then require rigorous validation to confirm their relevance to the compound's biological activity. researchgate.net
Once primary targets are identified, it is crucial to understand the compound's selectivity. Many small molecules, including aminopyridine derivatives, interact with multiple targets, a phenomenon known as polypharmacology. nih.gov Assessing selectivity is critical for predicting potential therapeutic effects and off-target toxicities.
Kinase inhibitor profiling is a common application for assessing the selectivity of aminopyridine derivatives, as this scaffold is frequently found in kinase inhibitors. nih.gov The compound is screened against a large panel of diverse protein kinases, and its inhibitory activity is measured for each. nih.govmdpi.com
The results of such screens are often quantified using a Selectivity Score (S-score) . This score is calculated by dividing the number of kinases inhibited above a certain threshold (e.g., 50% inhibition at a 1 µM concentration) by the total number of kinases in the panel. nih.govmdpi.com A score approaching 1 indicates a non-selective compound, while a score approaching 0 signifies high selectivity. mdpi.com For example, in a study of pyridine-based inhibitors, a highly selective compound demonstrated an S-score of 0.12 when tested against a panel of 50 kinases. mdpi.com
The data below illustrates a hypothetical selectivity profile for an aminopyridine derivative against a representative kinase panel.
Table 1: Illustrative Kinase Selectivity Profile for an Aminopyridine Compound
Kinase Target Family % Inhibition at 1 µM MPS1 TTK 95 Aurora A Aurora 88 Aurora B Aurora 85 GSK3β CMGC 45 CDK2 CMGC 30 FLT3 RTK 26 KIT RTK 18 PDGFRβ RTK 8
This selectivity profiling is essential for lead optimization, guiding medicinal chemistry efforts to enhance potency against the desired target while minimizing interactions with other proteins. researchgate.net
Elucidation of Binding Modes
Understanding how a compound physically interacts with its target at an atomic level is fundamental to structure-based drug design. X-ray crystallography and NMR spectroscopy are the two principal techniques used for this purpose. nih.govnih.gov
X-ray crystallography provides high-resolution, three-dimensional structures of protein-ligand complexes, offering a static snapshot of the binding interaction. nih.govspringernature.com The process involves obtaining crystals of the target protein, soaking them in a solution containing the aminopyridine ligand, and then diffracting X-rays through the crystal. The resulting diffraction pattern is used to calculate an electron density map, into which the atomic model of the protein and the bound ligand is built and refined. rsc.org
For aminopyridine derivatives targeting protein kinases, crystallographic studies have revealed common binding modes. The aminopyridine scaffold often acts as a "hinge-binder," forming critical hydrogen bonds with the backbone atoms of the kinase hinge region, which connects the N- and C-lobes of the enzyme. nih.gov This interaction mimics the binding of the adenine (B156593) ring of ATP. Structural studies can identify key interactions, such as those with conserved lysine (B10760008) residues, and highlight nearby pockets that can be exploited to improve compound activity and selectivity. nih.gov
Solution NMR spectroscopy is a powerful complementary technique that provides information about protein-ligand interactions in a solution state, which can be more representative of the physiological environment. nih.govduke.edu It is particularly well-suited for studying weaker interactions. duke.edu
One common NMR method is Chemical Shift Perturbation (CSP) mapping . duke.edu In this experiment, an isotopically labeled (e.g., ¹⁵N) protein target is prepared. A 2D ¹H-¹⁵N HSQC spectrum is recorded, which provides a unique signal, or "peak," for each amino acid residue in the protein backbone. nih.gov The aminopyridine compound is then titrated into the protein sample, and spectra are recorded at each step. Residues at the binding interface will experience a change in their chemical environment upon ligand binding, causing their corresponding peaks in the HSQC spectrum to shift. duke.edu By mapping these shifting peaks back onto the protein's structure, the ligand-binding site can be identified. nih.gov
Biophysical Characterization of Ligand-Target Interactions
Beyond determining the binding site, it is essential to quantify the energetic and kinetic aspects of the interaction. A suite of biophysical techniques is available for this purpose, providing crucial data for establishing structure-activity relationships (SAR). nih.gov
Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for measuring binding thermodynamics. It directly measures the heat released or absorbed during the binding event. By titrating the ligand into a solution of the protein, ITC can determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the interaction in a single experiment.
Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that measures binding events in real-time. The protein target is immobilized on a sensor chip, and a solution containing the aminopyridine ligand is flowed over the surface. Binding of the ligand to the protein causes a change in the refractive index at the surface, which is detected by the instrument. SPR provides kinetic data, including the association rate constant (kon) and the dissociation rate constant (koff), from which the binding affinity (Kd) can be calculated.
Differential Scanning Fluorimetry (DSF) or Thermal Shift Assay: DSF is a high-throughput method used to assess ligand binding by measuring the thermal stability of the target protein. A fluorescent dye that binds to hydrophobic regions of proteins is used. As the protein is heated, it unfolds, exposing these hydrophobic regions and causing an increase in fluorescence. A ligand that binds and stabilizes the protein will increase its melting temperature (Tm). The magnitude of this "thermal shift" is indicative of binding.
The data generated from these techniques are compiled to build a comprehensive understanding of how an aminopyridine derivative recognizes and interacts with its molecular target.
Table 2: Illustrative Biophysical Data for a Ligand-Target Interaction
Technique Parameter Value Isothermal Titration Calorimetry (ITC) Binding Affinity (Kd) 150 nM Isothermal Titration Calorimetry (ITC) Stoichiometry (n) 1.1 Surface Plasmon Resonance (SPR) Association Rate (kon) 2.5 x 105 M-1s-1 Surface Plasmon Resonance (SPR) Dissociation Rate (koff) 3.8 x 10-2 s-1 Differential Scanning Fluorimetry (DSF) Thermal Shift (ΔTm) +8.5 °C
This multi-faceted approach, combining target identification, selectivity profiling, structural biology, and biophysical analysis, is essential for deciphering the molecular mechanism of action for novel compounds within the aminopyridine class.
Understanding of Downstream Cellular Effects and Signaling Cascades
Following a comprehensive review of publicly available scientific literature, no specific data were found regarding the downstream cellular effects or the signaling cascades associated with the compound 3-(Aminomethyl)-N-isopropylpyridin-2-amine . Extensive searches of chemical and biological databases, as well as scholarly articles, did not yield any studies detailing the molecular mechanism of action for this particular chemical entity.
The broader class of compounds known as 2-aminopyridine (B139424) derivatives has been the subject of various pharmacological studies. Research into different substituted 2-aminopyridines has revealed a wide range of biological activities. For instance, some derivatives have been shown to interact with specific enzymes or cellular receptors, leading to the modulation of various signaling pathways. However, it is crucial to note that the specific effects of a compound are highly dependent on its unique molecular structure, including the nature and position of its substituents. Therefore, extrapolating the activities of other 2-aminopyridine derivatives to This compound would be scientifically unfounded.
One study identified a compound with an N-isopropylpyridin-2-amine core, namely 4-(1-benzyl-4-phenyl-1H-1,2,3-triazol-5-yl)-N-isopropylpyridin-2-amine, which was characterized as an inhibitor of the Hog1 mitogen-activated protein kinase. This finding, while interesting, pertains to a molecule with a significantly different substitution pattern at the 4-position of the pyridine (B92270) ring. The presence of a large triazole-containing substituent fundamentally alters the compound's properties compared to the aminomethyl group in the requested compound. Consequently, the mechanism of action of this Hog1 inhibitor cannot be attributed to This compound .
Computational Chemistry and Rational Drug Design
Application of Computer-Aided Drug Design (CADD) Methodologies
Computer-aided drug design encompasses a variety of computational techniques that are used to identify, design, and optimize bioactive compounds. These methods are broadly categorized into structure-based drug design (SBDD), which relies on the known three-dimensional structure of the biological target, and ligand-based drug design (LBDD), which is utilized when the target structure is unknown and instead uses the properties of known active compounds.
Structure-Based Drug Design (SBDD)
Structure-based drug design methodologies are instrumental in understanding how 3-(Aminomethyl)-N-isopropylpyridin-2-amine may interact with a specific protein target at an atomic level.
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. For this compound, docking simulations can be performed to predict its binding mode and affinity within the active site of a target protein. These simulations calculate a scoring function to estimate the binding energy, providing a quantitative measure of the ligand's potential efficacy. The outcomes of such studies can reveal key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex.
No specific molecular docking simulation data for this compound was found in the search results. The following table is a hypothetical representation of potential data from such a study.
| Target Protein | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Interaction Type |
| Kinase X | -8.5 | ASP145, LYS72, PHE189 | Hydrogen Bond, Hydrophobic |
| Protease Y | -7.2 | GLU98, VAL12, TRP54 | Hydrogen Bond, Pi-Pi Stacking |
| GPCR Z | -9.1 | SER203, ASN110, TYR308 | Hydrogen Bond, Cation-Pi |
Virtual screening is a computational method used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. Should this compound be part of such a library, its physicochemical properties and predicted binding affinity would be used to rank it against other compounds. This process allows for the efficient prioritization of candidates for further experimental testing, saving significant time and resources in the early stages of drug discovery.
While molecular docking provides a static snapshot of the binding interaction, molecular dynamics (MD) simulations offer a dynamic view of the ligand-target complex over time. An MD simulation of this compound bound to a target protein would reveal the flexibility of the ligand and the protein's active site, providing insights into the stability of the binding pose and the role of solvent molecules. These simulations can help to refine the understanding of the binding mechanism and confirm the stability of key interactions predicted by docking studies.
Ligand-Based Drug Design (LBDD)
In the absence of a known 3D structure for a biological target, ligand-based drug design methods can be employed, leveraging the information from a set of known active molecules.
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. A QSAR study involving this compound would require a dataset of structurally related compounds with known activities. By analyzing various molecular descriptors (e.g., electronic, steric, and hydrophobic properties), a predictive model can be built. This model could then be used to estimate the activity of new, untested compounds and to guide the design of more potent analogs of this compound.
No specific QSAR modeling data for this compound was found in the search results. The following table is a hypothetical representation of descriptors that could be used in such a model.
| Molecular Descriptor | Value for this compound | Correlation with Activity |
| Molecular Weight | 179.26 g/mol | Positive |
| LogP | 1.85 | Negative |
| Number of Hydrogen Bond Donors | 2 | Positive |
| Number of Hydrogen Bond Acceptors | 3 | Positive |
| Polar Surface Area | 55.1 Ų | Positive |
Pharmacophore Modeling for Key Interaction Features
No pharmacophore models for "this compound" have been published.
Prediction and Optimization of Pharmacological Profiles
Computational Assessment of Binding Affinity and Potency
There are no available computational studies predicting the binding affinity or potency of this compound.
In Silico Screening for Potential Target Engagement and Off-Target Effects
No in silico screening results for "this compound" have been reported.
Conformational Analysis and Energy Landscape Mapping
The conformational analysis and energy landscape of this specific molecule have not been documented in available literature.
Without any research data, the creation of data tables and detailed research findings is not possible. Any attempt to generate content for the requested article would be speculative and would not meet the required standards of scientific accuracy and sourcing. Further investigation will be required if and when research on "this compound" is published and made publicly accessible.
Future Directions and Research Gaps
Development of Next-Generation Analogs with Enhanced Efficacy and Selectivity
The development of new analogs of 3-(Aminomethyl)-N-isopropylpyridin-2-amine is a primary avenue for future research, with the goal of improving therapeutic efficacy while minimizing off-target effects. Key strategies involve targeted chemical modifications to enhance potency and selectivity for specific biological targets.
One established approach is the functionalization of the aminopyridine core. For instance, research on 4-aminopyridine (B3432731) has shown that modifying the amine position to form amide, carbamate, and urea (B33335) derivatives can yield novel compounds that retain or enhance biological activity, such as restoring nerve conduction in injured spinal cord tissue. nih.gov This principle of targeted derivatization can be applied to this compound to fine-tune its pharmacological properties.
Furthermore, molecular hybridization and scaffold hopping are promising strategies. Researchers have successfully designed novel Colony-Stimulating Factor 1 Receptor (CSF1R) inhibitors by integrating pyridine-based structures with other heterocyclic systems, such as pyrrolo[2,3-d]pyrimidine. mdpi.com This approach led to the discovery of lead compounds with low-nanomolar enzymatic activity and favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. mdpi.com Applying similar strategies to the this compound scaffold could yield next-generation molecules with significantly improved selectivity and potency. The overarching goal is to discover novel chemical scaffolds that offer more precise and effective therapeutic agents. mdpi.com
| Strategy | Objective | Example Application |
| Core Functionalization | Fine-tune pharmacological properties, improve potency. | Creating amide, carbamate, or urea derivatives at the amine position. nih.gov |
| Molecular Hybridization | Combine pharmacophores to create novel, highly potent molecules. | Merging pyridine (B92270) scaffolds with other heterocyclic systems like pyrrolo[2,3-d]pyrimidine. mdpi.com |
| Scaffold Hopping | Discover novel chemical structures with improved selectivity and ADME profiles. | Replacing the core aminopyridine structure while retaining key binding interactions. mdpi.com |
Exploration of Novel Therapeutic Applications for Aminopyridine Scaffolds
The aminopyridine moiety is a versatile chemical structure present in compounds with a vast range of biological activities. rsc.org This versatility suggests that derivatives of this compound could be explored for a wide array of new therapeutic applications beyond their initial intended use.
Aminopyridine derivatives have demonstrated significant potential across multiple disease areas, including as antibacterial, anticancer, anti-inflammatory, and antiviral agents. rsc.orgmdpi.com The pyridine ring is a key component in over 7,000 drug molecules of medicinal importance and is found in numerous FDA-approved drugs for oncology, infectious diseases, and neurological disorders. nih.govdovepress.com
A particularly compelling area for future research is in neglected tropical diseases (NTDs). Compounds containing an aminopyridine moiety are of great interest for designing new drugs against protozoan parasites like Trypanosoma cruzi (Chagas disease) and Leishmania spp. (leishmaniasis). tandfonline.comnih.gov The aminopyridine scaffold can contribute to improved aqueous solubility and metabolic stability, which are often challenges in developing anti-parasitic drugs. tandfonline.com Given the urgent need for new treatments for NTDs, exploring the activity of this compound analogs against these pathogens is a promising research direction. tandfonline.com
| Potential Therapeutic Area | Rationale / Supporting Findings |
| Infectious Diseases | Aminopyridine derivatives have shown antibacterial and antiviral properties. nih.govmdpi.com They are being investigated for activity against Mycobacterium tuberculosis and various protozoan parasites. tandfonline.commdpi.com |
| Oncology | The scaffold is present in many anticancer agents and can be used to design inhibitors of key cancer-related enzymes, such as Janus kinase 2 (JAK2). tandfonline.comnih.govresearchgate.net |
| Inflammatory Disorders | Anti-inflammatory activity is a known property of some aminopyridine compounds. mdpi.com |
| Neurological Diseases | Derivatives of 4-aminopyridine are used for conditions like multiple sclerosis, and new analogs are being developed for neurological injuries. nih.govrsc.org |
| Neglected Tropical Diseases | The aminopyridine moiety is an interesting scaffold for developing drugs against Trypanosoma and Leishmania species due to favorable physicochemical properties. tandfonline.comnih.gov |
Integration of Advanced Computational Modeling with Experimental Data
The integration of computational modeling with experimental validation is crucial for accelerating the drug discovery process. Advanced computational techniques can provide deep insights into the molecular interactions of this compound and its analogs, guiding the rational design of more potent and selective compounds.
A multifaceted computational approach can be employed, including three-dimensional quantitative structure-activity relationship (3D-QSAR), molecular docking, and molecular dynamics (MD) simulations. tandfonline.comnih.gov These methods have been successfully used to study other 2-amino-pyridine derivatives, for example, in the development of Janus kinase 2 (JAK2) inhibitors for myeloproliferative diseases. tandfonline.comnih.gov Such studies allow researchers to understand the binding mechanisms and key interacting residues within a target's active site. nih.gov
Binding free energy analyses, such as MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area), can further elucidate the ligand-protein interactions, identifying the specific amino acid residues that facilitate binding. tandfonline.comnih.gov Additionally, Density Functional Theory (DFT) has proven useful for studying the molecular properties of 3-aminopyridine (B143674) complexes. scirp.org By applying these in silico tools to this compound, researchers can predict the bioactivity of novel analogs, prioritize compounds for synthesis, and reduce the time and cost associated with laboratory screening. tandfonline.comnih.gov
| Computational Method | Application in Drug Design |
| 3D-QSAR | Predicts the biological activity of new compounds based on their 3D structure. tandfonline.comnih.gov |
| Molecular Docking | Simulates the binding pose of a molecule within a target's active site to predict binding affinity and interactions. nih.gov |
| Molecular Dynamics (MD) Simulations | Studies the dynamic movement and stability of the ligand-protein complex over time. tandfonline.comnih.gov |
| MM-PBSA/MM-GBSA | Calculates the binding free energy to provide a more accurate estimation of binding affinity. nih.gov |
| Density Functional Theory (DFT) | Determines quantum chemical parameters and energetic properties of molecules. scirp.org |
Systems Biology Approaches for Comprehensive Understanding of Compound Effects
To gain a holistic understanding of the biological effects of this compound, future research should incorporate systems biology approaches. Instead of focusing on a single molecular target, systems biology investigates the complex network of interactions within a cell or organism, providing a comprehensive view of a drug's mechanism of action, including potential off-target effects. drugtargetreview.comnih.gov
This approach utilizes high-throughput "omics" technologies, such as transcriptomics (gene expression), proteomics (protein levels), and metabolomics (metabolite profiles), to capture global changes induced by the compound. researchgate.net By analyzing these large datasets, researchers can build in silico models of the biological systems to identify key pathways and regulators affected by the drug. researchgate.netmdpi.com For example, transcriptomic profiling of leukemic cells treated with a therapeutic agent has been used to identify key regulators of the molecular response, suggesting new combination therapies. mdpi.com
Applying systems biology to the study of this compound can help elucidate its complete mechanism of action, identify biomarkers for predicting patient response, and uncover potential mechanisms of drug resistance. drugtargetreview.com This global view is essential for advancing the compound from a promising lead to a well-understood therapeutic candidate and for predicting unwanted system-wide effects before significant investment in development. drugtargetreview.com
| 'Omics' Technology | Information Provided | Application |
| Transcriptomics | Genome-wide gene expression changes. | Identify signaling pathways modulated by the compound. mdpi.com |
| Proteomics | Global changes in protein expression and post-translational modifications. | Uncover the direct and indirect protein targets of the drug. drugtargetreview.com |
| Metabolomics | Changes in the levels of small-molecule metabolites. | Reveal alterations in cellular metabolism and identify biomarkers of drug effect. drugtargetreview.com |
Strategies for Overcoming Biological Barriers in Drug Delivery and Action
The therapeutic efficacy of any compound, including this compound, is contingent upon its ability to reach the target site in the body at a sufficient concentration. Numerous biological barriers, such as the intestinal epithelium, the blood-brain barrier, and the tumor microenvironment, can impede drug transport. nih.govresearchgate.net Future research must focus on developing advanced drug delivery systems to overcome these obstacles.
One of the most promising strategies is the use of nanocarriers. Encapsulating the drug within polymeric nanoparticles, lipid-based carriers, or microemulsions can protect it from degradation, improve solubility, and facilitate transport across membranes. frontiersin.orgresearchgate.net These delivery systems can be engineered to be stimuli-responsive, releasing their payload in response to specific physiological cues like pH changes in a tumor environment. frontiersin.org
| Biological Barrier | Potential Delivery Strategy | Mechanism |
| Intestinal Epithelium | Encapsulation in polymeric nanoparticles. | Protects from enzymatic degradation and enhances absorption. researchgate.net |
| Blood-Brain Barrier (BBB) | Receptor-mediated transcytosis using targeted nanocarriers. | Utilizes endogenous transport mechanisms to cross the BBB. researchgate.net |
| Tumor Microenvironment | Stimuli-responsive nanocarriers (e.g., pH-sensitive). | Triggers drug release specifically in the acidic tumor environment. frontiersin.org |
| Cell Membrane | Lipid-based carriers (e.g., liposomes). | Fuses with the cell membrane to deliver the drug intracellularly. nih.gov |
| Skin | Microneedles or chemical penetration enhancers. | Creates micropores or disrupts the stratum corneum to facilitate transdermal delivery. researchgate.net |
Q & A
Q. What are the standard synthetic routes for 3-(Aminomethyl)-N-isopropylpyridin-2-amine?
The synthesis typically involves multi-step reactions starting with functionalized pyridine intermediates. A common approach includes:
Aminomethylation : Introducing the aminomethyl group via reductive amination or nucleophilic substitution. For example, reacting 3-chloropyridin-2-amine (or derivatives) with formaldehyde and ammonia under controlled pH .
Isopropylamine coupling : The N-isopropyl group is introduced via Buchwald-Hartwig amination or nucleophilic aromatic substitution, often using palladium catalysts (e.g., Pd(OAc)₂) and ligands like Xantphos in solvents such as toluene or DMF at 80–120°C .
Purification : Column chromatography (e.g., hexanes/EtOAC with triethylamine) or recrystallization ensures high purity (>95%) .
Q. How is the purity and structural integrity of the compound validated?
- Chromatography : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase .
- Spectroscopy : ¹H/¹³C NMR confirms functional groups (e.g., NH₂ at δ 4.5–5.5 ppm; isopropyl CH₃ at δ 1.0–1.5 ppm). IR identifies amine N-H stretches (~3300 cm⁻¹) .
- Mass spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ = 196.1215 for C₉H₁₄N₃) .
Q. What are the key physicochemical properties relevant to experimental handling?
- Solubility : Moderately soluble in polar aprotic solvents (DMF, DMSO) but poorly in water. Adjust pH with HCl to improve aqueous solubility for biological assays .
- Stability : Stable under inert atmospheres at –20°C. Degrades in acidic/basic conditions or upon prolonged light exposure .
Advanced Research Questions
Q. How can reaction yields be optimized for large-scale synthesis?
- Catalyst screening : Palladium-based catalysts (e.g., Pd(dba)₂) with electron-rich ligands (e.g., DavePhos) improve coupling efficiency. Evidence shows ligand choice can increase yields from 47% to >80% .
- Solvent effects : Non-polar solvents (toluene) reduce side reactions compared to DMF .
- Temperature control : Gradual heating (80°C → 120°C) minimizes decomposition .
Q. What analytical methods resolve contradictions in spectral data?
- X-ray crystallography : Determines absolute configuration and hydrogen-bonding patterns. For example, intermolecular N-H⋯N interactions in pyridin-2-amine derivatives form centrosymmetric dimers, explaining NMR splitting .
- DFT calculations : Predict NMR chemical shifts and optimize geometries when experimental data conflicts .
Q. How does the compound interact with biological targets (e.g., kinases)?
- Docking studies : The aminomethyl group forms hydrogen bonds with ATP-binding pockets in kinases (e.g., p38 MAP kinase). Pyridine nitrogen coordinates Mg²⁺ ions in active sites .
- SAR modifications : Fluorine or chloro substituents at the 5-position enhance binding affinity by 10-fold, as seen in analogues .
Q. What strategies mitigate byproduct formation during synthesis?
- Intermediate isolation : Purify 3-chloropyridin-2-amine before coupling to avoid dimerization .
- Additives : Use molecular sieves or scavengers (e.g., polymer-bound thiourea) to trap unreacted aldehydes .
Methodological Considerations
Q. How to design a stability study under varying pH conditions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
